

Ocedurenone: In Vivo Experimental Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone, also known as KBP-5074, is a novel, non-steroidal, highly selective mineralocorticoid receptor antagonist (MRA). It is under investigation for its potential therapeutic benefits in managing uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD). **Ocedurenone**'s high affinity and selectivity for the mineralocorticoid receptor (MR) over other steroid receptors suggest a potent antihypertensive and cardiorenal protective effect with a potentially reduced risk of hyperkalemia, a common side effect of older, steroidal MRAs.

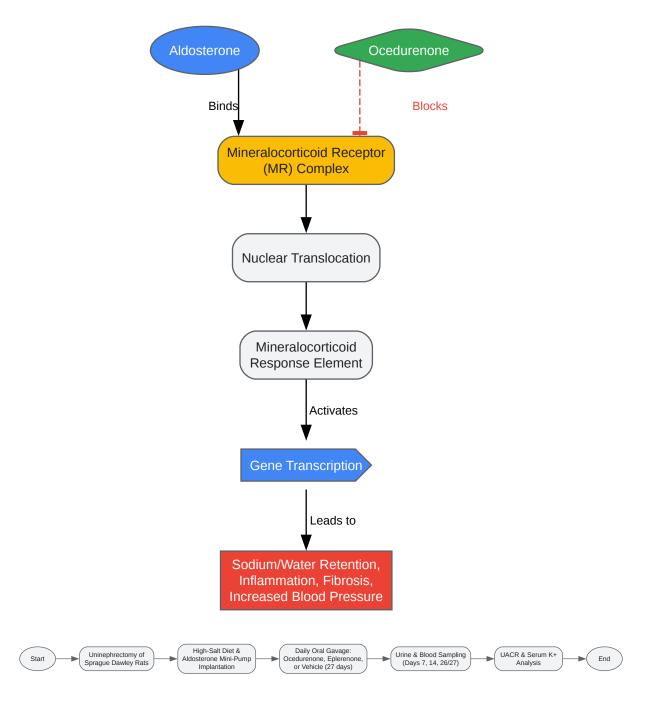
These application notes provide a comprehensive overview of established in vivo experimental protocols for evaluating the efficacy and safety of **Ocedurenone** in preclinical animal models of renal disease and hypertension.

Mechanism of Action

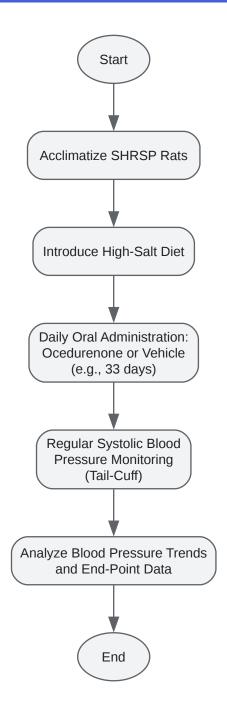
Ocedurenone exerts its therapeutic effects by competitively blocking the binding of aldosterone to the mineralocorticoid receptor. Aldosterone, a key hormone in the reninangiotensin-aldosterone system (RAAS), promotes sodium and water retention, leading to increased blood volume and blood pressure when it binds to the MR in the kidneys. In non-epithelial tissues like the heart and blood vessels, MR activation contributes to inflammation



and fibrosis. By inhibiting this pathway, **Ocedurenone** mitigates these downstream effects, leading to blood pressure reduction and end-organ protection.







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